4-Amino-N-methanesulfonylbutanamide
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Overview
Description
4-Amino-N-methanesulfonylbutanamide is an organic compound with the molecular formula C5H12N2O3S It is characterized by the presence of an amino group, a methanesulfonyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methanesulfonylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with butanamide and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of butanamide in an appropriate solvent (e.g., dichloromethane) at low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted butanamides.
Scientific Research Applications
Chemistry: 4-Amino-N-methanesulfonylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of sulfonamide-containing molecules in biological systems.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-methanesulfonylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
4-Amino-N-methylbenzenesulfonamide: Similar in structure but with a benzene ring instead of a butanamide backbone.
4-Amino-N-methanesulfonylbenzamide: Contains a benzamide group instead of a butanamide group.
Uniqueness: 4-Amino-N-methanesulfonylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butanamide backbone differentiates it from other sulfonamide compounds, providing unique properties and applications.
Properties
Molecular Formula |
C5H12N2O3S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-amino-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C5H12N2O3S/c1-11(9,10)7-5(8)3-2-4-6/h2-4,6H2,1H3,(H,7,8) |
InChI Key |
AROFULGABHPXAG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCN |
Origin of Product |
United States |
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